Thiotraniliprole

Description

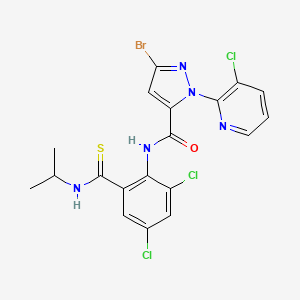

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H15BrCl3N5OS |

|---|---|

Molecular Weight |

547.7 g/mol |

IUPAC Name |

5-bromo-2-(3-chloropyridin-2-yl)-N-[2,4-dichloro-6-(propan-2-ylcarbamothioyl)phenyl]pyrazole-3-carboxamide |

InChI |

InChI=1S/C19H15BrCl3N5OS/c1-9(2)25-19(30)11-6-10(21)7-13(23)16(11)26-18(29)14-8-15(20)27-28(14)17-12(22)4-3-5-24-17/h3-9H,1-2H3,(H,25,30)(H,26,29) |

InChI Key |

IEFALYLJMGPZJY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=S)C1=C(C(=CC(=C1)Cl)Cl)NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Thiotraniliprole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiotraniliprole is a novel insecticide belonging to the diamide class, which is characterized by its potent activity against a range of chewing and sucking insect pests. Its mode of action involves the disruption of calcium homeostasis in insect muscle cells by targeting ryanodine receptors. The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates, followed by their coupling to form the final active ingredient. This technical guide provides a detailed overview of the synthesis pathway of this compound, including its critical intermediates, experimental protocols, and quantitative data.

Overall Synthesis Pathway

The synthesis of this compound can be conceptually divided into three main stages:

-

Synthesis of Intermediate I: 2-amino-5-chloro-N,3-dimethylbenzamide

-

Synthesis of Intermediate II: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

-

Final Coupling Reaction: Amide bond formation between Intermediate I and Intermediate II to yield this compound.

Caption: Overall synthetic pathway of this compound.

Synthesis of Intermediates

Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide

This intermediate is synthesized from 3-methyl-2-nitrobenzoic acid through a series of reactions including esterification, amidation, reduction, and chlorination.

Experimental Protocol:

A multi-step synthesis is commonly employed for this intermediate. One patented method involves the following sequence:

-

Esterification of 3-methyl-2-nitrobenzoic acid: The starting material is reacted with methanol in the presence of an acid catalyst to yield methyl 3-methyl-2-nitrobenzoate.

-

Amidation with methylamine: The resulting ester is then reacted with an aqueous solution of methylamine to form 3-methyl-2-nitrobenzamide. This reaction is typically carried out in a lower alcohol solvent at a temperature of 60-65°C.[1]

-

Reduction of the nitro group: The nitro group of 3-methyl-2-nitrobenzamide is reduced to an amino group using a reducing agent such as iron powder in the presence of an acid (e.g., hydrochloric acid or acetic acid) in water. The reaction is generally heated to 70-75°C.[1] This step yields 2-amino-3-methylbenzamide.

-

Chlorination: The final step is the chlorination of 2-amino-3-methylbenzamide using a chlorinating agent like sulfuryl chloride in an inert organic solvent. The reaction temperature is maintained at 55-60°C to produce 2-amino-5-chloro-N,3-dimethylbenzamide.[1]

Quantitative Data:

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Yield (%) | Purity (%) |

| Amidation | Methyl 3-methyl-2-nitrobenzoate, Methylamine | Lower alcohol | 60-65 | - | - |

| Reduction | 3-Methyl-2-nitrobenzamide | Iron powder, Acid, Water | 70-75 | - | - |

| Chlorination | 2-Amino-3-methylbenzamide | Sulfuryl chloride, Inert solvent | 55-60 | - | - |

| Overall | 3-Methyl-2-nitrobenzoic acid | ~75 | >97 |

Note: Detailed yields for each step are often not reported in a consolidated manner in publicly available documents; the overall yield is a more common metric.

Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

This pyrazole derivative is a crucial component of many modern insecticides. Its synthesis is complex and involves the construction of the pyrazole ring followed by functional group manipulations.

Experimental Protocol:

Several synthetic routes have been reported. A common pathway starts from 2,3-dichloropyridine:

-

Hydrazinolysis of 2,3-dichloropyridine: 2,3-dichloropyridine is reacted with hydrazine hydrate, typically at reflux in a solvent like ethanol, to produce (3-chloropyridin-2-yl)hydrazine.

-

Cyclocondensation with diethyl maleate: The hydrazine derivative is then condensed with diethyl maleate in the presence of a base such as sodium ethoxide to form a pyrazolidinone intermediate.

-

Bromination and Dehydration: The pyrazolidinone is treated with a brominating agent like phosphorus oxybromide in a solvent such as acetonitrile. This step introduces the bromine atom and leads to the formation of a pyrazoline ring.

-

Oxidation to the pyrazole: The pyrazoline intermediate is oxidized to the aromatic pyrazole using an oxidizing agent like potassium persulfate.

-

Hydrolysis of the ester: The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved by treating the ester with a base such as sodium hydroxide in a methanol-water mixture, followed by acidification. This hydrolysis step can achieve a high yield and purity.[2]

An alternative method involves the reaction of 2-(3-bromo-1H-pyrazol-1-yl)-3-chloropyridine with a strong base like lithium diisopropylamide (LDA) at low temperatures (-78°C) followed by quenching with carbon dioxide.[3]

Quantitative Data:

| Step | Key Reactants | Key Reagents | Temperature (°C) | Yield (%) | Purity (%) |

| Hydrazinolysis | 2,3-Dichloropyridine | Hydrazine hydrate | Reflux | - | - |

| Hydrolysis | Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate | NaOH, Methanol/Water | Room Temp | 94 | 99.69 |

| Carboxylation | 2-(3-bromo-1H-pyrazol-1-yl)-3-chloropyridine | LDA, CO2 | -78 | 59 | - |

| Overall | 2,3-Dichloropyridine | ~41-47 | >98 |

Final Coupling: Synthesis of this compound

The final step in the synthesis is the formation of an amide bond between the two previously synthesized intermediates. This is a standard amide coupling reaction.

References

- 1. Polymorph of chlorantraniliprole and preparation method therefor - Patent WO-2017219768-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chlorantraniliprole preparation method - Patent CN-103058993-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | 500011-86-9 [chemicalbook.com]

The Rise of a Novel Insecticide: A Technical Guide to the Discovery and Development of Thiotraniliprole

An In-depth Whitepaper for Researchers and Drug Development Professionals

Abstract

Thiotraniliprole is an emerging insecticide belonging to the anthranilic diamide class, a group of compounds that has revolutionized pest management with its novel mode of action and favorable safety profile. This technical guide provides a comprehensive overview of the discovery and development of this compound, with a focus on its chemical synthesis, mechanism of action, insecticidal spectrum, and toxicological properties. While specific data for this compound remains proprietary in many aspects, this paper draws upon extensive research on closely related and pioneering molecules in the same class, such as tetraniliprole and chlorantraniliprole, to provide a detailed projection of its characteristics and the methodologies involved in its evaluation.

Introduction

The continuous need for effective and environmentally sound pest control solutions drives the development of new insecticidal active ingredients. The anthranilic diamide class of insecticides emerged as a significant breakthrough, offering a unique mode of action that targets the insect ryanodine receptor (RyR).[1] This targeted approach provides high efficacy against a range of chewing and sucking pests while exhibiting a more favorable toxicological profile for non-target organisms compared to many older insecticide classes. This compound represents a continued innovation within this chemical family.

Discovery and Synthesis

While the precise discovery and synthesis pathway for this compound is not publicly detailed, the general synthetic strategies for anthranilic diamides are well-established. The synthesis of a related compound, tetraniliprole, involves a key coupling reaction between an anthranilic amide intermediate and a pyrazole carboxylic acid intermediate.[2] A plausible synthetic route for this compound would likely follow a similar modular approach, involving the synthesis of a substituted anthranilamide core which is then coupled with a substituted pyrazole- or other nitrogen-containing heterocyclic carboxylic acid. The "thio" prefix in this compound suggests the incorporation of a sulfur-containing moiety, a common strategy in medicinal and agrochemical chemistry to modulate the compound's physicochemical properties, metabolic stability, and biological activity.

Mode of Action: Targeting the Ryanodine Receptor

This compound, like other anthranilic diamides, acts as a potent activator of insect ryanodine receptors.[3][4] These receptors are large ion channels located on the sarcoplasmic and endoplasmic reticulum of muscle and nerve cells, responsible for regulating the release of intracellular calcium stores.[1]

The binding of this compound to the insect RyR locks the channel in an open state, leading to an uncontrolled and sustained release of Ca²⁺ from the sarcoplasmic reticulum into the cytoplasm of muscle cells.[5][6] This disruption of calcium homeostasis results in rapid muscle contraction, paralysis, cessation of feeding, and ultimately, death of the insect.[4] A key advantage of this mode of action is its high selectivity for insect RyRs over their mammalian counterparts, which contributes to the favorable toxicological profile of this class of insecticides.[1]

Signaling Pathway of this compound Action

References

- 1. Insect ryanodine receptors: molecular targets for novel pest control chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the synthesis of the insecticide Tetraniliprole?_Chemicalbook [chemicalbook.com]

- 3. Tetraniliprole [sitem.herts.ac.uk]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Thiotraniliprole molecular formula and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiotraniliprole is an insecticide belonging to the diamide class of chemistry. Like other diamides, its mode of action involves the disruption of calcium regulation in the muscle cells of target insects. This guide provides a comprehensive overview of the available technical information on this compound, including its chemical identity, and draws upon data from the closely related compound Tetraniliprole to provide a broader understanding of its toxicological and physicochemical properties.

Chemical Identity

| Property | Value |

| IUPAC Name | 3-bromo-1-(3-chloro-2-pyridinyl)-N-[2,4-dichloro-6-(propan-2-ylcarbamothioyl)phenyl]pyrazole-5-carboxamide |

| Molecular Formula | C₁₉H₁₅BrCl₃N₅OS |

Physicochemical and Toxicological Properties

| Property | Value (for Tetraniliprole) | Citation |

| Molecular Weight | 544.9 g/mol | |

| Water Solubility | Slightly to moderately soluble | |

| Log P (octanol-water partition coefficient) | 2.8 | |

| Vapor Pressure | Low | |

| Acute Oral LD50 (Rat) | > 2000 mg/kg | |

| Acute Dermal LD50 (Rat) | > 5000 mg/kg | |

| Acute Inhalation LC50 (Rat) | > 5.1 mg/L | |

| Avian Acute Oral LD50 (Bobwhite Quail) | > 2250 mg/kg | [1] |

| Aquatic Toxicity LC50 (Rainbow Trout, 96h) | > 129 mg/L | |

| Aquatic Toxicity EC50 (Daphnia magna, 48h) | 0.019 mg/L |

Note: This data pertains to Tetraniliprole and should be used as a general reference for the diamide class of insecticides.

Mode of Action: Ryanodine Receptor Modulation

This compound, like other diamide insecticides, acts as a modulator of insect ryanodine receptors (RyRs).[2] These receptors are large ion channels located on the sarcoplasmic reticulum of muscle cells and are crucial for regulating the release of intracellular calcium, which is essential for muscle contraction.

By binding to the ryanodine receptor, this compound locks the channel in an open state, leading to an uncontrolled release of calcium from the sarcoplasmic reticulum into the cytoplasm. This sustained high level of intracellular calcium results in continuous muscle contraction, leading to paralysis and ultimately the death of the insect.

References

Physical and chemical characteristics of Thiotraniliprole

An In-depth Technical Guide on the Physical and Chemical Characteristics of Thiotraniliprole

Introduction

This compound, also known by its ISO-approved name Tiorantraniliprole, is a novel insecticide belonging to the diamide class of chemicals.[1][2][3] As a member of this group, its mode of action involves the disruption of calcium homeostasis in insects through the modulation of ryanodine receptors.[2][4] This technical guide provides a comprehensive overview of the available physical and chemical characteristics of this compound, intended for researchers, scientists, and professionals in drug development. Due to the limited publicly available data for this compound, this guide also includes comparative data for other prominent diamide insecticides to provide a broader context.

Chemical Identity of this compound

This compound is chemically identified as 3-bromo-1-(3-chloropyridin-2-yl)-N-[2,4-dichloro-6-(propan-2-ylcarbamothioyl)phenyl]pyrazole-5-carboxamide.[1] Key identifiers and its chemical structure are summarized in the table below.

| Identifier | Value | Source |

| Common Name | Tiorantraniliprole | [1][3] |

| Synonym | This compound | [1] |

| CAS Number | 1442448-92-1 | [1][2][3] |

| IUPAC Name | 3-bromo-1-(3-chloropyridin-2-yl)-N-{2,4-dichloro-6-[(propan-2-yl)carbamothioyl]phenyl}-1H-pyrazole-5-carboxamide | [3] |

| Molecular Formula | C₁₉H₁₅BrCl₃N₅OS | [1][3] |

| Molecular Weight | 547.7 g/mol | [1] |

| InChIKey | IEFALYLJMGPZJY-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | CC(C)NC(=S)C1=C(C(=CC(=C1)Cl)Cl)NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br | [1] |

Physical and Chemical Properties

Quantitative data on the physical and chemical properties of this compound are not extensively available in the public domain. The table below summarizes the known information.

Table 1: Physical and Chemical Properties of this compound (Tiorantraniliprole)

| Property | Value | Source |

| Physical State | Solid powder (assumed based on related compounds) | |

| Melting Point | Data not available | [2] |

| Boiling Point | Data not available | [2] |

| Vapor Pressure | Data not available | [2] |

| Water Solubility | Data not available | [2] |

| Octanol-Water Partition Coefficient (log P) | Data not available | [2] |

| Dissociation Constant (pKa) | Data not available | [2] |

To provide a comparative reference, the following table presents the physicochemical properties of other key diamide insecticides. It is important to note that these values are not directly transferable to this compound but offer insights into the general characteristics of this chemical class.

Table 2: Comparative Physical and Chemical Properties of Related Diamide Insecticides

| Property | Chlorantraniliprole | Cyantraniliprole | Tetraniliprole |

| CAS Number | 500008-45-7 | 736994-63-1 | 1229654-66-3 |

| Molecular Formula | C₁₈H₁₄BrCl₂N₅O₂ | C₁₉H₁₄BrClN₆O₂ | C₂₂H₁₆ClF₃N₁₀O₂ |

| Molecular Weight | 483.15 g/mol | 473.7 g/mol | 544.88 g/mol |

| Melting Point | 208-210 °C[5] | - | -43.8 °C[6] |

| Boiling Point | 526.6 °C[7] | - | 81.6 °C[6] |

| Vapor Pressure | - | - | - |

| Water Solubility | 1.02 mg/L (20 °C) | 14.2 mg/L (20 °C) | 1.0 mg/L (20 °C, pH 7) |

| log P (Kow) | 2.76[5] | 2.02 (pH 7, 20 °C)[8] | 2.6 (pH 7, 20 °C) |

| pKa | 10.88[5] | - | 9.1 |

| Solubility in Organic Solvents (g/L at 20°C) | Acetone: 3.4, Acetonitrile: 0.71, Dichloromethane: 2.48, Ethyl acetate: 1.14, Methanol: 1.71[5] | DMSO: ~5 mg/mL, DMF: ~30 mg/mL[9] | Toluene: 170, Methanol: 2900, Ethyl acetate: 6400, Acetone: 21800 |

Mode of Action and Signaling Pathway

This compound, like other diamide insecticides, acts as a potent and selective activator of insect ryanodine receptors (RyRs).[2][4] These receptors are intracellular calcium channels located on the sarcoplasmic and endoplasmic reticulum, playing a crucial role in muscle contraction.[10][11]

The binding of this compound to the insect RyR locks the channel in an open state, leading to an uncontrolled release of calcium ions from internal stores into the cytoplasm.[12] This depletion of intracellular calcium stores and sustained high cytosolic calcium levels result in cessation of feeding, lethargy, paralysis, and ultimately, the death of the insect.[4] Notably, diamide insecticides exhibit high selectivity for insect RyRs over their mammalian counterparts, which contributes to their favorable safety profile for mammals.[12][13]

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of this compound are not publicly available. However, standardized methods, such as those established by the OECD (Organisation for Economic Co-operation and Development), are typically employed. Below is a generalized workflow for determining the Octanol-Water Partition Coefficient (Kow), a key parameter for assessing the environmental fate of a chemical.[14][15][16]

General Protocol: Shake-Flask Method for Octanol-Water Partition Coefficient (log P)

-

Preparation of Phases: n-Octanol and water are pre-saturated with each other by shaking them together for 24 hours, followed by a separation period.

-

Preparation of Test Substance Solution: A stock solution of this compound is prepared in n-octanol.

-

Partitioning: The stock solution is added to a mixture of the pre-saturated n-octanol and water in a separation funnel. The amount of substance should not exceed the saturation limit in either phase.

-

Equilibration: The funnel is shaken vigorously for a set period to allow for the partitioning of the substance between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water phases.

-

Concentration Analysis: The concentration of this compound in both the n-octanol and water phases is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Calculation: The octanol-water partition coefficient (P or Kow) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (log P).

Synthesis Pathway

A detailed, publicly available synthesis pathway for this compound has not been disclosed. However, the synthesis of structurally similar diamide insecticides, such as Tetraniliprole, has been described and likely involves analogous chemical transformations.[17] The synthesis of Tetraniliprole generally involves the coupling of two key intermediates: an anthranilic amide and a pyrazole carboxylic acid.[17]

A simplified, conceptual workflow for the synthesis of a diamide insecticide is presented below.

Conclusion

This compound (Tiorantraniliprole) is a contemporary diamide insecticide with a mode of action centered on the activation of insect ryanodine receptors. While its chemical identity is well-established, there is a notable scarcity of publicly available, quantitative data regarding its specific physical and chemical properties. This guide has presented the confirmed information for this compound and provided comparative data from related compounds to offer a broader understanding of its likely characteristics. The generalized diagrams for its mode of action and potential experimental and synthetic workflows provide a foundational understanding for researchers. Further empirical studies are necessary to fully elucidate the detailed physicochemical profile of this insecticide.

References

- 1. Tiorantraniliprole | C19H15BrCl3N5OS | CID 141447658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tiorantraniliprole [sitem.herts.ac.uk]

- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 4. hpc-standards.com [hpc-standards.com]

- 5. Chlorantraniliprole | C18H14BrCl2N5O2 | CID 11271640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. accustandard.com [accustandard.com]

- 7. britiscientific.com [britiscientific.com]

- 8. Cyantraniliprole (Ref: DPX-HGW86) [sitem.herts.ac.uk]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ryanodine receptor - Wikipedia [en.wikipedia.org]

- 12. The insecticide chlorantraniliprole is a weak activator of mammalian skeletal ryanodine receptor/Ca2+ release channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 15. srd.nist.gov [srd.nist.gov]

- 16. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]

- 17. What is the synthesis of the insecticide Tetraniliprole?_Chemicalbook [chemicalbook.com]

Initial toxicity screening of Thiotraniliprole on target pests

An In-depth Technical Guide to the Initial Toxicity Screening of Thiotraniliprole on Target Pests

Introduction

This compound is a novel insecticide belonging to the anthranilic diamide class, a significant group of modern pest control agents.[1][2] Like other diamides, it is recognized for its efficacy against a broad spectrum of chewing and sucking insect pests, particularly lepidopteran larvae.[2] Its development is a part of the ongoing effort to manage insecticide resistance and provide more selective options for integrated pest management (IPM) programs.[3] This guide provides a technical overview of the initial toxicity screening of this compound, focusing on its mode of action, experimental protocols for toxicity assessment, and the presentation of toxicological data.

Core Mechanism: Mode of Action

This compound, consistent with other Group 28 insecticides as classified by the Insecticide Resistance Action Committee (IRAC), functions as a ryanodine receptor (RyR) modulator.[1][4] The insect ryanodine receptor is a large conductance, ligand-gated calcium channel located on the sarcoplasmic and endoplasmic reticulum of muscle and nerve cells.[5]

The primary mode of action involves the following steps:

-

Ingestion and Binding : The insecticide is primarily active through ingestion by the target pest.[1][4] Once ingested, it binds to the insect's ryanodine receptors.[5]

-

Channel Activation : This binding locks the RyR in an open state, leading to an uncontrolled and continuous release of stored calcium ions (Ca2+) from the sarcoplasmic reticulum into the cytoplasm of muscle cells.[5]

-

Muscle Dysfunction : The sustained high concentration of intracellular Ca2+ disrupts normal muscle contraction, causing rapid muscle paralysis.[1][2]

-

Cessation of Feeding and Lethality : Affected insects quickly cease all movement and feeding. This paralysis ultimately leads to lethargy and death of the pest.[5]

This mode of action is highly selective for insect RyRs over their mammalian counterparts, contributing to the favorable safety profile of diamide insecticides for non-target organisms.[6]

References

- 1. apvma.gov.au [apvma.gov.au]

- 2. m.youtube.com [m.youtube.com]

- 3. Evaluation of the sublethal effect of tetrachlorantraniliprole on Spodoptera exigua and its potential toxicity to two non-target organisms | PLOS One [journals.plos.org]

- 4. Tetraniliprole [sitem.herts.ac.uk]

- 5. Chlorantraniliprole Mode of Action [allpesticides.com]

- 6. Sublethal Effects of Spirotetramat, Cyantraniliprole, and Pymetrozine on Aphis gossypii (Hemiptera: Aphididae) - PMC [pmc.ncbi.nlm.nih.gov]

Thiotraniliprole's Environmental Journey: A Technical Guide to its Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Thiotraniliprole, a member of the diamide class of insecticides, is a crucial tool in modern pest management. Understanding its environmental fate is paramount for assessing its ecological impact and ensuring its sustainable use. This technical guide provides a comprehensive overview of the degradation pathways of this compound in the environment, drawing upon available data for the compound and its close structural analogs, including chlorantraniliprole, cyantraniliprole, and tetraniliprole. While specific data for this compound is limited in publicly accessible literature, the degradation patterns observed for these related compounds offer significant insights into its likely environmental behavior.

Physicochemical Properties Influencing Degradation

Core Degradation Pathways in the Environment

The primary routes for the environmental dissipation of diamide insecticides are abiotic processes, namely hydrolysis and photolysis. Biotic degradation by soil microorganisms also contributes to their breakdown, albeit often at a slower rate.

Degradation in Soil

In the soil environment, this compound is subject to a combination of biotic and abiotic degradation processes. The persistence of diamide insecticides in soil can vary significantly depending on soil type, organic matter content, pH, temperature, and moisture levels.

Abiotic Degradation:

-

Hydrolysis: This is a key degradation pathway in soil, influenced by pH. In general, diamide insecticides are more stable in acidic to neutral soils and degrade more rapidly under alkaline conditions.

Biotic Degradation:

-

Microbial Metabolism: Soil microorganisms, including bacteria and fungi, can metabolize diamide insecticides. This process often involves enzymatic reactions such as oxidation, reduction, and hydrolysis, leading to the formation of various metabolites. The rate of biotic degradation is influenced by the composition and activity of the microbial community. Studies on the related compound chlorantraniliprole have shown that its degradation rate can be affected by the microbial community structure[1].

Key Metabolites in Soil: Based on studies of related diamide insecticides, the degradation of this compound in soil is expected to produce a range of metabolites. For instance, studies on cyantraniliprole have identified metabolites such as IN-J9Z38, IN-JCZ38, IN-N7B69, and IN-QKV54 in soil[2][3]. A major metabolite of tetraniliprole is chinazolinon (BCS-CQ 63359)[4]. It is plausible that this compound undergoes similar transformations, leading to the formation of analogous metabolites.

Figure 1: Generalized biotic degradation pathway of this compound in soil.

Degradation in Water (Hydrolysis)

Hydrolysis is a critical abiotic degradation pathway for this compound in aquatic environments. The rate of hydrolysis is highly dependent on the pH of the water.

pH Dependence:

-

Acidic Conditions (pH 4): Diamide insecticides are generally stable.

-

Neutral Conditions (pH 7): Moderate degradation is observed.

-

Alkaline Conditions (pH 9): Degradation is significantly faster.

The primary hydrolytic degradation of diamides often involves intramolecular cyclization and rearrangement reactions rather than simple amide bond cleavage[5].

Hydrolysis Products: The hydrolysis of this compound is expected to yield several degradation products. While specific products for this compound are not detailed in the available literature, studies on the hydrolysis of chlorantraniliprole and cyantraniliprole have identified various transformation products resulting from these intramolecular reactions.

Figure 2: Generalized hydrolysis pathway of this compound in water.

Degradation by Photolysis

Photolysis, or degradation by sunlight, is another major abiotic pathway for the breakdown of this compound in the environment, particularly in surface waters and on soil surfaces. The rate of photolysis is influenced by the intensity of solar radiation and the presence of photosensitizing substances in the water.

Photolytic Reactions: Photodegradation of diamide insecticides involves complex reactions, including intramolecular rearrangements and cleavage of the molecule, often initiated by the absorption of UV radiation[6].

Photodegradation Products: Studies on the photolysis of chlorantraniliprole have led to the isolation and characterization of several photoproducts[7][8]. The specific products formed can differ depending on the pH of the water[7]. It is anticipated that this compound will undergo similar phototransformations.

Figure 3: Generalized photolysis pathway of this compound.

Quantitative Degradation Data

The persistence of a pesticide in the environment is often expressed as its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. The following tables summarize available half-life data for this compound and its structural analogs in soil and water. It is important to note that these values can vary significantly based on experimental conditions.

Table 1: Half-life of this compound and Analogs in Soil

| Compound | Soil Type | Condition | Half-life (days) | Reference |

| Chlorantraniliprole | Various | Aerobic | 86.7 - 115.0 | [1] |

| Chlorantraniliprole | Maize field soil | Field | 9.5 - 21.7 | [7] |

| Cyantraniliprole | Pakchoi field soil | Field | 8.7 - 18.2 | [9][10] |

| Cyantraniliprole | Grape rhizosphere soil | Field | 15 - 21 | [2][3] |

Table 2: Half-life of this compound and Analogs in Water (Hydrolysis)

| Compound | pH | Temperature (°C) | Half-life (days) | Reference |

| Chlorantraniliprole | 9 | - | ~10 | [11] |

| Cyantraniliprole | 4 | 25 | 210 | [11] |

| Cyantraniliprole | 7 | 25 | 30 | [11] |

| Cyantraniliprole | 9 | 25 | 0.85 | [11] |

Table 3: Half-life of this compound and Analogs in Water (Photolysis)

| Compound | Water Type | Light Source | Half-life (days) | Reference |

| Chlorantraniliprole | Deionized Water | Simulated Solar | 5.1 | [7][8] |

| Chlorantraniliprole | Tap Water | Simulated Solar | 4.1 | [7][8] |

Experimental Protocols

The study of this compound's environmental degradation follows standardized methodologies, often guided by international testing guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Soil Degradation (Aerobic and Anaerobic) - Based on OECD Guideline 307

This test evaluates the rate and pathway of degradation in soil under both aerobic and anaerobic conditions.

Methodology:

-

Soil Selection: Representative soil types are chosen, characterized by their physicochemical properties (pH, organic carbon content, texture).

-

Test Substance Application: Radiolabeled (e.g., ¹⁴C) this compound is applied to the soil samples at a concentration relevant to its agricultural use.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture level. For aerobic conditions, a continuous flow of air is maintained. For anaerobic conditions, an inert atmosphere (e.g., nitrogen) is established after an initial aerobic phase.

-

Sampling and Analysis: At predetermined intervals, soil samples are collected and extracted using an appropriate solvent. The extracts are analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector and/or Mass Spectrometry (MS) to identify and quantify the parent compound and its degradation products. Volatile products like ¹⁴CO₂ are trapped to assess mineralization.

-

Data Analysis: The disappearance of the parent compound over time is used to calculate the DT50 and DT90 values. The formation and decline of major metabolites are also monitored.

Figure 4: Experimental workflow for soil degradation studies (OECD 307).

Hydrolysis as a Function of pH - Based on OECD Guideline 111

This test determines the rate of abiotic hydrolysis of a chemical in aqueous solutions at different pH values.

Methodology:

-

Buffer Preparation: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

Test Substance Application: this compound is added to the buffer solutions at a known concentration.

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C for preliminary tests).

-

Sampling and Analysis: Aliquots are taken at various time points and analyzed by HPLC or a similar technique to determine the concentration of the parent compound.

-

Data Analysis: The rate of hydrolysis and the half-life are calculated for each pH. If significant degradation occurs, further studies are conducted to identify the hydrolysis products.

Phototransformation in Water - Based on OECD Guideline 316

This guideline describes a tiered approach to assess the direct photolysis of chemicals in water.

Methodology:

-

Tier 1 (Screening): The UV-Vis absorption spectrum of this compound is measured. If there is significant absorbance above 290 nm (the cutoff for solar radiation at the Earth's surface), a theoretical maximum photolysis rate is calculated.

-

Tier 2 (Experimental): If the theoretical rate is significant, an experimental study is conducted. A solution of this compound in sterile, buffered water is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Dark controls are run in parallel.

-

Sampling and Analysis: Samples are collected at intervals and analyzed to determine the concentration of the parent compound and any photoproducts.

-

Data Analysis: The photolysis rate constant, half-life, and quantum yield are calculated. Major photoproducts are identified.

Residue Analysis in Environmental Samples

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in various matrices, including soil and water[12][13][14][15][16][17].

QuEChERS Protocol:

-

Extraction: A sample (e.g., 10-15 g of soil or water) is homogenized and extracted with acetonitrile.

-

Salting Out: Salts (e.g., magnesium sulfate, sodium chloride) are added to induce phase separation between the aqueous and organic layers.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is mixed with a combination of sorbents (e.g., primary secondary amine (PSA) to remove organic acids, C18 to remove nonpolar interferences, and graphitized carbon black (GCB) to remove pigments) to remove interfering matrix components.

-

Analysis: The final extract is analyzed by LC-MS/MS or GC-MS to identify and quantify this compound and its metabolites.

Figure 5: General workflow for the QuEChERS sample preparation method.

Conclusion

The environmental degradation of this compound is a complex process driven primarily by abiotic hydrolysis and photolysis, with a contribution from biotic soil metabolism. While specific data for this compound remains limited in the public domain, the degradation pathways and quantitative data for its structural analogs—chlorantraniliprole, cyantraniliprole, and tetraniliprole—provide a strong predictive framework for its environmental fate. Key factors influencing its degradation include pH, temperature, sunlight intensity, and soil microbial activity. Further research focused specifically on this compound is necessary to fully elucidate its unique degradation profile and to refine environmental risk assessments. The standardized experimental protocols outlined in this guide, based on OECD guidelines, provide a robust framework for generating such critical data.

References

- 1. jchr.org [jchr.org]

- 2. biotecnologiebt.it [biotecnologiebt.it]

- 3. Non-targeted impact of cyantraniliprole residues on soil quality, mechanism of residue degradation, and isolation of potential bacteria for its bioremediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fera.co.uk [fera.co.uk]

- 5. eppltd.com [eppltd.com]

- 6. Photolysis of chlorantraniliprole and cyantraniliprole in water and soil: verification of degradation pathways via kinetics modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Concentration and dissipation of chlorantraniliprole and thiamethoxam residues in maize straw, maize, and soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemical and photochemical degradation of chlorantraniliprole and characterization of its transformation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of cyantraniliprole and its major metabolite residues in vegetable and soil using ultra-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of cyantraniliprole and its major metabolite residues in pakchoi and soil using ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. measurlabs.com [measurlabs.com]

- 15. QuEChERS: Home [quechers.eu]

- 16. Development and validation of QuEChERS method for estimation of chlorantraniliprole residue in vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

Environmental fate and toxicology of Thiotraniliprole

An In-depth Technical Guide to the Environmental Fate and Toxicology of Tetraniliprole

Introduction

Tetraniliprole is a systemic insecticide belonging to the anthranilic diamide class.[1] It is utilized for the control of a broad spectrum of chewing and sucking insect pests across a variety of agricultural crops, including corn, soybeans, fruits, and vegetables, as well as on turfgrass.[1][2] This technical guide provides a comprehensive overview of the environmental fate and toxicological profile of Tetraniliprole, intended for researchers, scientists, and professionals in drug development.

Mode of Action

Tetraniliprole functions by targeting the ryanodine receptors (RyRs) in the muscle cells of insects.[2][3] These receptors are intracellular calcium channels critical for muscle contraction.[4] Tetraniliprole acts as an agonist, causing an uncontrolled release of calcium from the sarcoplasmic reticulum, which leads to impaired muscle regulation, paralysis, and ultimately the death of the insect.[5][6] This mode of action is highly selective for insect RyRs, contributing to its lower toxicity in mammals.[7]

Figure 1: Signaling pathway of Tetraniliprole's mode of action in insect muscle cells.

Environmental Fate

The environmental fate of Tetraniliprole is characterized by its persistence, mobility, and degradation pathways in soil and aquatic systems.

Degradation and Metabolism

Tetraniliprole is categorized as slightly persistent to persistent in the environment.[1] The primary routes of degradation are hydrolysis under neutral and basic pH conditions and aqueous photolysis.[1] In soil, it is stable under aerobic conditions. One of the major environmental degradates is BCS-CQ63359, also known as tetraniliprole quinazolinone.[1] This degradate, along with the parent compound, is considered a residue of concern for aquatic organisms and terrestrial vertebrates.[1] For terrestrial invertebrates, only the parent Tetraniliprole is considered a residue of concern.[1]

Figure 2: Primary degradation pathways of Tetraniliprole in the environment.

Mobility

Tetraniliprole has a moderate solubility in water and is classified as moderately mobile.[1] This indicates a potential for it to leach into groundwater and be transported to surface water via runoff and erosion.[1]

Environmental Persistence Data

| Parameter | Value | Reference |

| Persistence | Slightly persistent to persistent | [1] |

| Primary Degradation | Hydrolysis and aqueous photolysis | [1] |

| Major Degradate | Tetraniliprole quinazolinone | [1] |

| Mobility | Moderately mobile | [1] |

Toxicology

The toxicological profile of Tetraniliprole varies significantly among different classes of organisms.

Aquatic Toxicology

Tetraniliprole is slightly to practically non-toxic to freshwater fish on an acute exposure basis.[1] However, it is highly toxic to freshwater invertebrates.[1] Chronic exposure to fish has shown effects at lower concentrations than acute exposure.[8] The residues of concern for all aquatic taxa are both Tetraniliprole and its degradate, tetraniliprole quinazolinone.[1]

| Organism Group | Acute Toxicity | Chronic Toxicity | Reference |

| Freshwater Fish | >5,450 ppb (LC50) | 646 ppb (NOAEC) | [1][8] |

| Freshwater Invertebrates | 71.5 ppb (EC50) | 12.5 ppb (NOEC) | [1] |

| Aquatic Plants (Vascular) | 11,300 ppb | - | [1] |

| Aquatic Plants (Non-vascular) | 910 ppb | - | [1] |

Terrestrial Toxicology

Birds and Mammals: Tetraniliprole is considered practically non-toxic to birds and mammals on an acute oral exposure basis.[1] The EPA has concluded that occupational and residential exposures to Tetraniliprole do not pose a significant health risk.[1]

Pollinators: Tetraniliprole is highly toxic to adult and larval honeybees on an acute oral exposure basis.[1] It is also highly toxic to adult honeybees through contact exposure.[1]

| Organism Group | Toxicity Value | Route of Exposure | Reference |

| Birds | Practically non-toxic | Acute Oral | [1] |

| Mammals | Practically non-toxic | Acute Oral | [1] |

| Honeybees | 0.00142 µg ai/bee (LD50) | Acute Oral | [1] |

| Honeybees | 0.156 µg ai/bee (LD50) | Acute Contact | [1] |

Human Health

The U.S. EPA has classified Tetraniliprole as having "Suggestive Evidence of Carcinogenic Potential".[1] However, due to no adverse effects being observed in toxicological studies submitted for registration, the EPA has concluded that dietary exposures do not pose a significant human health risk.[1]

Experimental Protocols

Detailed experimental protocols for the environmental fate and toxicology studies of Tetraniliprole are based on standardized guidelines, such as those from the OECD and EPA.

Environmental Fate Study Workflow

A typical aerobic soil metabolism study for Tetraniliprole would follow this general workflow:

Figure 3: Generalized workflow for an aerobic soil metabolism study.

Methodology:

-

Soil Selection: Representative agricultural soils are chosen and characterized for properties like texture, pH, organic carbon content, and microbial biomass.

-

Test Substance: Radiolabeled ([¹⁴C]) Tetraniliprole is used to trace its degradation and the formation of metabolites.

-

Application: The test substance is applied to soil samples at a rate relevant to its agricultural use.

-

Incubation: Samples are incubated under controlled aerobic conditions (temperature, moisture) in the dark to prevent photodegradation.

-

Sampling and Extraction: Soil samples are taken at various time intervals and extracted using appropriate solvents.

-

Analysis: Extracts are analyzed using techniques like Liquid Scintillation Counting (LSC) to quantify total radioactivity, and High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent compound and its metabolites.

-

Data Analysis: The rate of degradation is determined, and the half-life (DT50) is calculated.

Aquatic Toxicology Study Workflow

An acute toxicity test on freshwater fish, such as the Rainbow Trout (Oncorhynchus mykiss), would generally be conducted as follows:

Methodology:

-

Test Organisms: Fish are sourced from a reputable supplier and acclimated to laboratory conditions.

-

Test Conditions: The study is conducted in a controlled environment with specific water quality parameters (temperature, pH, dissolved oxygen).

-

Exposure: Fish are exposed to a range of concentrations of Tetraniliprole in the water for a set period (e.g., 96 hours). A control group is exposed to untreated water.

-

Observations: Mortality and any sublethal effects (e.g., abnormal behavior, respiratory distress) are observed and recorded at regular intervals.[8]

-

Data Analysis: The concentration that is lethal to 50% of the test population (LC50) is calculated using statistical methods.

Conclusion

Tetraniliprole is an effective insecticide with a specific mode of action targeting insect ryanodine receptors. Its environmental fate is characterized by moderate mobility and persistence, with hydrolysis and photolysis being key degradation pathways. While it exhibits low acute toxicity to vertebrates, it is highly toxic to non-target organisms such as freshwater invertebrates and honeybees. This necessitates careful management of its application to mitigate potential environmental risks. Further research into the chronic effects on non-target species and the environmental behavior of its degradates will continue to be important for a comprehensive risk assessment.

References

- 1. mda.state.mn.us [mda.state.mn.us]

- 2. m.youtube.com [m.youtube.com]

- 3. Tetraniliprole [sitem.herts.ac.uk]

- 4. Ryanodine receptor - Wikipedia [en.wikipedia.org]

- 5. apiservices.biz [apiservices.biz]

- 6. Chlorantraniliprole Mode of Action [allpesticides.com]

- 7. The insecticide chlorantraniliprole is a weak activator of mammalian skeletal ryanodine receptor/Ca2+ release channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. downloads.regulations.gov [downloads.regulations.gov]

Methodological & Application

Application Note: High-Throughput Analysis of Thiotraniliprole Residues in Agricultural and Environmental Matrices

Abstract

This application note details a robust and sensitive analytical method for the quantification of Thiotraniliprole residues in various matrices, including fruits, vegetables, soil, and water. The protocol employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method provides high-throughput capabilities, excellent recovery, and low limits of detection, making it suitable for routine monitoring, regulatory compliance, and research applications in food safety and environmental science.

Introduction

This compound is a novel insecticide belonging to the diamide class, which acts as a ryanodine receptor modulator. Its widespread use in agriculture necessitates reliable and efficient analytical methods to monitor its residues in food commodities and the environment to ensure consumer safety and regulatory compliance. The QuEChERS method has become a standard for pesticide residue analysis due to its simplicity, speed, and minimal solvent usage.[1][2][3][4] When coupled with the high selectivity and sensitivity of LC-MS/MS, it provides a powerful tool for the accurate quantification of this compound residues.[5][6] This application note provides a detailed protocol for the extraction and analysis of this compound, along with validation data to demonstrate its performance.

Principle of the Method

The method is based on a two-step process: sample preparation using the QuEChERS method and instrumental analysis by LC-MS/MS.

-

Sample Preparation (QuEChERS): The homogenized sample is first extracted with acetonitrile, an organic solvent that is miscible with the water in the sample. A subsequent addition of salts (magnesium sulfate and sodium chloride) induces phase separation, partitioning the this compound into the acetonitrile layer.[2][4] The extract is then cleaned up using dispersive solid-phase extraction (d-SPE) with a primary secondary amine (PSA) sorbent to remove interfering matrix components such as organic acids, sugars, and fatty acids.

-

LC-MS/MS Analysis: The cleaned extract is injected into an LC-MS/MS system. The analyte is separated from other components on a C18 reversed-phase column and then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This ensures high selectivity and sensitivity for the quantification of this compound.

Quantitative Data Summary

The following table summarizes the performance of the analytical method for this compound and its analogue Tetraniliprole in various matrices.

| Analyte | Matrix | Fortification Level (µg/kg) | Recovery (%) | RSD (%) | LOQ (µg/kg) | LOD (µg/kg) | Reference |

| Tetraniliprole | Rice | 5.16 - 10.29 | 83.97 - 112.18 | 2.58 - 15.92 | 5.16 - 10.29 | 1.55 - 3.09 | [7] |

| Tetraniliprole | Soil | 5.16 - 10.29 | 83.97 - 112.18 | 2.58 - 15.92 | 5.16 - 10.29 | 1.55 - 3.09 | [7] |

| Tetraniliprole | Water | 0.10 (ng/mL) | Not Specified | Not Specified | 0.10 (ng/mL) | Not Specified | [8] |

| Tetraniliprole | Tomato | 10, 50, 100 | 72 - 91 | ≤ 8.0 | Not Specified | Not Specified | [5] |

| Tetraniliprole | Maize (Leaves & Seeds) | 50, 100, 250, 500 | > 82 | 0.35 - 5.63 | 50 | 10 | [9] |

Experimental Protocols

Reagents and Materials

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (≥98%)

-

Ammonium acetate

-

This compound analytical standard (≥98%)

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Primary Secondary Amine (PSA) sorbent

-

C18 sorbent

-

Graphitized Carbon Black (GCB) (for highly pigmented samples)

-

50 mL polypropylene centrifuge tubes

-

15 mL polypropylene centrifuge tubes for d-SPE

-

0.22 µm syringe filters

Sample Preparation: QuEChERS Protocol

-

Homogenization: Homogenize a representative portion of the sample (e.g., fruits, vegetables) to a uniform consistency. For soil samples, sieve to remove large debris.

-

Extraction:

-

Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

-

For dry samples like cereals, add 10 mL of water and let it soak for 30 minutes.

-

Add 10 mL of acetonitrile to the tube.

-

Cap the tube and shake vigorously for 1 minute.

-

-

Salting-Out:

-

Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride to the tube.

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at ≥4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg of anhydrous magnesium sulfate and 150 mg of PSA.

-

For samples with high pigment content, 150 mg of GCB can be added. For fatty matrices, 150 mg of C18 can be included.

-

Vortex the d-SPE tube for 30 seconds.

-

Centrifuge at ≥4000 rpm for 5 minutes.

-

-

Final Extract Preparation:

-

Take a 1 mL aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

-

The sample is now ready for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

LC System: Agilent 1290 Infinity II or equivalent

-

MS System: Agilent 6490 Triple Quadrupole or equivalent

-

Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate

-

Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium acetate

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: 5% to 95% B

-

8-10 min: 95% B

-

10.1-12 min: 5% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions: To be determined by infusing a standard solution of this compound. A typical approach would be to monitor the precursor ion and at least two product ions for quantification and confirmation.

Visualizations

Caption: Experimental workflow for this compound residue analysis.

Caption: Logical relationship of the QuEChERS methodology steps.

References

- 1. eurl-pesticides.eu [eurl-pesticides.eu]

- 2. testqual.com [testqual.com]

- 3. blog.teledynetekmar.com [blog.teledynetekmar.com]

- 4. researchgate.net [researchgate.net]

- 5. Method validation, residue dissipation and dietary risk assessment of tetraniliprole, BCS-CQ63359, spirotetramat and its metabolites in or on tomato using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. epa.gov [epa.gov]

- 8. epa.gov [epa.gov]

- 9. researchgate.net [researchgate.net]

Application Note: Quantification of Thiotraniliprole in Soil using HPLC-MS/MS

Abstract

This application note details a sensitive and selective method for the quantification of the insecticide Thiotraniliprole in soil matrices using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The protocol outlines a robust sample preparation procedure based on microwave-assisted extraction followed by a straightforward clean-up. The chromatographic and mass spectrometric conditions are optimized to ensure high sensitivity and accuracy, with a limit of quantification suitable for environmental monitoring. This method is intended for researchers, scientists, and professionals in the field of environmental science and pesticide residue analysis.

Introduction

This compound is a second-generation diamide insecticide that is effective against a broad spectrum of chewing pests. Its increasing use in agriculture necessitates the development of reliable analytical methods to monitor its presence and persistence in the environment, particularly in soil. This application note provides a detailed protocol for the extraction, clean-up, and quantification of this compound in soil samples by HPLC-MS/MS, a technique renowned for its specificity and sensitivity.

Experimental Protocol

Sample Preparation

The sample preparation protocol is adapted from established methods for similar analytes in soil matrices.[1]

1.1. Materials and Reagents

-

This compound analytical standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Acetic acid (glacial)

-

50 mL polypropylene centrifuge tubes

-

Microwave extraction system

-

Centrifuge capable of >12,000 rpm

-

Syringe filters (0.22 µm)

1.2. Extraction

-

Weigh 20 g of homogenized soil sample into a microwave extraction vessel.

-

Add a mixture of acetonitrile/water/acetic acid (400/100/3, v/v/v).

-

Homogenize the mixture.

-

Perform microwave-assisted extraction.

-

Allow the sample to cool to room temperature.

-

Centrifuge the extract at >12,000 rpm for 5 minutes to separate the soil particles.

-

Collect the supernatant for further processing.

1.3. Clean-up

-

Take an aliquot of the supernatant and dilute it with acetic acid.

-

Centrifuge the diluted extract at 13,500 rpm for 5 minutes at 5°C to further remove fine particles.[1]

-

Filter the final extract through a 0.22 µm syringe filter into an autosampler vial for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

The following conditions are based on typical parameters for related diamide insecticides and should be optimized for the specific instrument used.

2.1. HPLC Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Start with 5% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions and equilibrate for 3 min. |

2.2. MS/MS Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120°C |

| Desolvation Temp. | 450°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 1000 L/hr |

2.3. MRM Transitions

MRM transitions for this compound should be determined by infusing a standard solution into the mass spectrometer. As a starting point, the transitions for the closely related compound Tetraniliprole (BCS-CL73507) are provided.[1]

| Analyte (Proxy) | Quantitation MRM | Confirmation MRM |

| Tetraniliprole | 545.1 → 356.0 | 545.1 → 376.0 |

Method Validation Data

The following table summarizes typical validation parameters for the analysis of diamide insecticides in soil, based on published methods.[1][2]

| Parameter | Result |

| Limit of Quantification (LOQ) | 0.01 - 2 ppb |

| Limit of Detection (LOD) | 0.4 - 0.9 ppb |

| Linearity (r²) | >0.99 |

| Recovery | 77.8% - 102.5% |

| Precision (RSD) | 1.6% - 8.9% |

Experimental Workflow Diagram

Caption: Workflow for this compound analysis in soil.

Conclusion

The HPLC-MS/MS method described provides a reliable and sensitive approach for the quantification of this compound in soil. The sample preparation is straightforward, and the analytical method is highly selective. This application note serves as a comprehensive guide for laboratories involved in pesticide residue monitoring and environmental risk assessment.

References

Application Note: High-Throughput Analysis of Thiotraniliprole Residues in Plant Tissues Using a Modified QuEChERS Protocol

Abstract

This application note details a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol for the efficient extraction and cleanup of Thiotraniliprole residues from various plant tissues. This compound is a novel diamide insecticide, and monitoring its residue levels in agricultural products is crucial for food safety. The described method utilizes a straightforward extraction with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) cleanup step. The final analysis is performed by High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), which provides high selectivity and sensitivity for the detection and quantification of this compound. This protocol is intended for researchers, scientists, and professionals in the field of drug development and food safety analysis.

Introduction

This compound is an insecticide that offers protection against a variety of chewing and sucking insect pests in crops. As with any agricultural chemical, it is imperative to monitor its residue levels in plant-based food products to ensure they do not exceed the established Maximum Residue Limits (MRLs). The QuEChERS method has become a widely adopted sample preparation technique for pesticide residue analysis due to its simplicity, speed, and minimal solvent usage.[1][2] This note provides a detailed protocol for the extraction and analysis of this compound from plant matrices, based on established methodologies for similar anthranilic diamide insecticides.[3][4][5]

Experimental Protocol

Sample Homogenization

-

Weigh 10-15 g of a representative portion of the plant tissue sample (e.g., leaves, fruits, vegetables) into a blending container.

-

For dry samples, add an appropriate amount of deionized water to rehydrate the matrix.

-

Homogenize the sample until a uniform consistency is achieved.

Extraction

-

Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile to the tube.

-

Add the appropriate QuEChERS extraction salts. A common combination is 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).

-

Cap the tube tightly and shake vigorously for 1 minute to ensure thorough mixing and extraction of the analyte.

-

Centrifuge the tube at ≥3000 rcf for 5 minutes to separate the organic layer.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE microcentrifuge tube.

-

The d-SPE tube should contain a mixture of sorbents to remove interfering matrix components. A typical composition for general plant matrices is 150 mg of anhydrous MgSO₄ and 50 mg of Primary Secondary Amine (PSA). For highly pigmented samples, 50 mg of Graphitized Carbon Black (GCB) may be added. For samples with high-fat content, 50 mg of C18 sorbent can be included.[2]

-

Vortex the d-SPE tube for 30 seconds.

-

Centrifuge at ≥5000 rcf for 2 minutes.

Final Extract Preparation and Analysis

-

Take an aliquot of the cleaned extract from the d-SPE tube.

-

Filter the extract through a 0.22 µm syringe filter into an autosampler vial.

-

The sample is now ready for injection into the HPLC-MS/MS system for analysis.

HPLC-MS/MS Parameters

The analysis of this compound is typically performed using an HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of formic acid or ammonium formate to improve ionization.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound.

Data Presentation

The following table summarizes typical performance data for the analysis of related diamide insecticides in plant matrices using QuEChERS-based methods. Method validation for this compound should be performed to establish specific performance characteristics.

| Analyte | Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Limit of Quantification (LOQ) (mg/kg) | Citation |

| Tetraniliprole | Rice | 0.005 - 1 | 83.97 - 112.18 | 2.58 - 15.92 | 0.005 - 0.01 | [3] |

| Chlorantraniliprole | Vegetables | 0.10 - 1.00 | 85 - 96 | Not Specified | 0.10 | [4][6] |

| Tetraniliprole | Tomato | 0.05 - 1.00 | 78.28 - 104.77 | < 20 | 0.05 | [7] |

| Chlorantraniliprole & Cyantraniliprole | Oily, Watery, Acidic, Dry Crops | 0.01 | 87 - 107 | ≤ 8 | 0.01 | [5] |

Mandatory Visualization

Caption: Workflow for this compound extraction.

Signaling Pathway Visualization

As this compound is a synthetic chemical insecticide, it does not have a biological signaling pathway within the plant. Its mode of action targets the ryanodine receptors in insects. Therefore, a diagram of a biological signaling pathway is not applicable. The provided workflow diagram illustrates the logical progression of the analytical protocol.

References

- 1. iris.unito.it [iris.unito.it]

- 2. youtube.com [youtube.com]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Development and validation of QuEChERS method for estimation of chlorantraniliprole residue in vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. QuEChERS multiresidue method validation and mass spectrometric assessment for the novel anthranilic diamide insecticides chlorantraniliprole and cyantraniliprole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Thiotraniliprole in Integrated Pest Management (IPM)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Thiotraniliprole, a diamide insecticide, for its effective and sustainable use within Integrated Pest Management (IPM) programs. The information is intended to guide research and development efforts by providing key data on its efficacy, methodologies for experimental evaluation, and an understanding of its mode of action.

Introduction to this compound

This compound is a second-generation anthranilic diamide insecticide that acts as a potent activator of insect ryanodine receptors (RyRs).[1] Its mode of action involves the disruption of calcium homeostasis in insect muscle cells, leading to uncontrolled calcium release from the sarcoplasmic reticulum.[2][3] This results in rapid feeding cessation, paralysis, and eventual death of the target pest.[4] this compound offers a valuable tool for IPM due to its high efficacy against a range of chewing pests, particularly Lepidoptera, and its relative selectivity towards some beneficial insects compared to broad-spectrum insecticides.[5]

Data Presentation: Efficacy of this compound and Analogues

The following tables summarize the efficacy of this compound and its close analogue, chlorantraniliprole, against key insect pests. This data is crucial for determining appropriate field application rates and for resistance management strategies.

Table 1: Lethal Concentration (LC50) of Diamide Insecticides against Lepidopteran Pests

| Insecticide | Pest Species | Instar | LC50 (mg/L) | Exposure Time (hours) | Bioassay Method | Reference |

| Chlorantraniliprole | Spodoptera litura | 3rd | 0.0055% (55) | 72 | Leaf Dip | [6] |

| Chlorantraniliprole | Spodoptera litura | 2nd | 0.56 | 48 | Leaf Dip | [7] |

| Chlorantraniliprole | Spodoptera littoralis | 2nd | 0.06 | Not Specified | Leaf Dip | [8] |

| Chlorantraniliprole | Plutella xylostella | 3rd | 0.221 - 1.104 | Not Specified | Leaf Dip | [9] |

Table 2: Field Efficacy of Tetraniliprole (this compound) against Diamondback Moth (Plutella xylostella)

| Treatment | Application Rate | Pest Population Reduction (%) | Crop | Reference |

| Tetraniliprole 200 SC | Not Specified | Lowest larval incidence | Cauliflower | [10] |

| Chlorantraniliprole 18.5 SC | Not Specified | Incredibly effective in managing the population | Cabbage | [11] |

Table 3: Toxicity of Tetrachlorantraniliprole to a Non-Target Organism, the Honey Bee (Apis mellifera)

| Insecticide | Organism | LC50 (mg a.i./L) | Exposure Time (hours) | Exposure Route | Reference |

| Tetrachlorantraniliprole | Apis mellifera | 298.2 | 96 | Oral | [12] |

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of this compound's efficacy and its effects on target and non-target organisms.

Protocol for Larval Bioassay: Leaf Dip Method

This protocol is adapted for determining the lethal concentrations (LC) of this compound against lepidopteran larvae, such as Plutella xylostella or Spodoptera spp.[6][9][13]

Materials:

-

This compound technical grade or formulated product

-

Distilled water

-

Wetting agent (e.g., Triton X-100)

-

Cabbage or other suitable host plant leaves

-

Petri dishes (90 mm)

-

Filter paper

-

Fine camel hair brush

-

Third instar larvae of the target pest

-

Beakers and volumetric flasks for serial dilutions

-

Pipettes

Procedure:

-

Preparation of Test Solutions:

-

Prepare a stock solution of this compound in distilled water. A small amount of a wetting agent (e.g., 0.1%) can be added to ensure uniform coverage.

-

Perform serial dilutions to obtain a range of at least 5-6 concentrations that are expected to cause between 10% and 90% mortality.

-

Prepare a control solution containing only distilled water and the wetting agent.

-

-

Leaf Treatment:

-

Excise leaf discs of a uniform size from fresh, untreated host plant leaves.

-

Individually dip each leaf disc into a test solution for 10-20 seconds with gentle agitation.

-

Allow the treated leaf discs to air-dry on a clean, non-absorbent surface for approximately 1-2 hours.

-

-

Bioassay Setup:

-

Line the bottom of each Petri dish with a piece of filter paper.

-

Place one treated leaf disc in each Petri dish.

-

Using a fine camel hair brush, carefully transfer 10-20 third instar larvae onto each leaf disc.

-

Each concentration, including the control, should have at least three replicates.

-

-

Incubation and Observation:

-

Seal the Petri dishes and maintain them in a controlled environment (e.g., 25 ± 2°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).

-

Record larval mortality at 24, 48, and 72 hours after treatment. Larvae are considered dead if they do not move when prodded with the brush.

-

-

Data Analysis:

-

Correct the observed mortality for control mortality using Abbott's formula if the control mortality is between 5% and 20%.

-

Perform probit analysis to calculate the LC50 and LC90 values, along with their 95% confidence intervals.

-

Protocol for Ryanodine Receptor Binding Assay

This protocol provides a method to assess the binding affinity of this compound to insect ryanodine receptors, adapted from procedures for other diamides and RyR modulators.[14][15][16]

Materials:

-

Insect muscle tissue (e.g., from thoracic muscles of lepidopteran larvae)

-

Homogenization buffer (e.g., 20 mM Tris-HCl, pH 7.4, with protease inhibitors)

-

Radiolabeled ryanodine ([³H]ryanodine)

-

This compound of known concentrations

-

Scintillation vials and cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Liquid scintillation counter

Procedure:

-

Preparation of Microsomal Fractions:

-

Dissect and collect muscle tissue from the target insect.

-

Homogenize the tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at a low speed to remove cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the microsomal fraction containing the sarcoplasmic reticulum.

-

Resuspend the pellet in a suitable buffer.

-

-

Binding Assay:

-

In a series of tubes, combine the microsomal preparation, a fixed concentration of [³H]ryanodine, and varying concentrations of this compound.

-

Include a control with no this compound and a non-specific binding control with an excess of unlabeled ryanodine.

-

Incubate the mixture at a specific temperature (e.g., 37°C) for a set period to allow binding to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound [³H]ryanodine.

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Analyze the data using non-linear regression to determine the binding affinity (Kd) or the concentration of this compound that inhibits 50% of [³H]ryanodine binding (IC50).

-

Mandatory Visualizations

Signaling Pathway of this compound

Caption: Mode of action of this compound in an insect muscle cell.

Experimental Workflow for Larval Bioassay

Caption: Workflow for a leaf dip larval bioassay.

Logical Relationship in IPM Programs

Caption: Integration of this compound in a citrus IPM program.

References

- 1. Insect ryanodine receptors: molecular targets for novel pest control chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The insecticide chlorantraniliprole is a weak activator of mammalian skeletal ryanodine receptor/Ca2+ release channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. entomoljournal.com [entomoljournal.com]

- 7. Sublethal Effects of Chlorantraniliprole on Spodoptera litura (Lepidoptera: Noctuidae) Moth: Implication for Attract-And-Kill Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. evolecol.hu [evolecol.hu]

- 9. researchgate.net [researchgate.net]

- 10. entosocindia.org [entosocindia.org]

- 11. Residue and field efficacy of selected insecticides against diamondback moth (Plutella xylostella L.) on cabbage [shin-norinco.com]

- 12. Mixture toxicities of tetrachlorantraniliprole and tebuconazole to honey bees (Apis mellifera L.) and the potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chlorantraniliprole resistance associated with diamondback moth (Lepidoptera: Plutellidae) outbreaks in Arizona Brassica crops - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Assays for Modulators of Ryanodine Receptor (RyR)/Ca2+ Release Channel Activity for Drug Discovery for Skeletal Muscle and Heart Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchmap.jp [researchmap.jp]

- 16. Enhancing calstabin binding to ryanodine receptors improves cardiac and skeletal muscle function in heart failure - PMC [pmc.ncbi.nlm.nih.gov]

Thiotraniliprole Formulation Development for Agricultural Use: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiotraniliprole is a systemic insecticide belonging to the anthranilic diamide class, which is effective against a broad spectrum of chewing pests in various agricultural crops.[1][2] Its mode of action involves the disruption of calcium regulation in the muscle cells of target insects by acting on the ryanodine receptors, leading to paralysis and death.[2][3] This document provides detailed application notes and protocols for the development of this compound formulations for agricultural use, with a focus on suspension concentrates. It includes a summary of key data, experimental protocols, and visualizations to guide researchers in this field.

Introduction to this compound

This compound is a potent insecticide that offers both preventative and curative control of major agricultural pests.[2] It is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 28 insecticide.[1][4] The active ingredient is effective through both contact and ingestion, and its systemic properties ensure it is translocated throughout the plant, providing protection to all plant parts.[5][6]

Key Properties of the Diamide Class (as represented by Tetraniliprole):

| Property | Value | Reference |

| Chemical Class | Anthranilic Diamide | [1] |

| Mode of Action | Ryanodine Receptor Modulator | [1][3] |

| Physical State | Beige, solid powder (purified active ingredient) | [4] |

| Water Solubility | Low | [4] |

| Log P (n-octanol/water) | 2.6 (at pH 4 and 7) | [4] |

| Dissociation Constant (pKa) | 9.1 | [4] |

This compound Formulations in Agriculture

The development of stable and effective formulations is crucial for the successful application of this compound in an agricultural setting. Due to its low water solubility, suspension concentrate (SC) formulations are a common and effective choice.[2][7]

Common Formulation Types for Diamide Insecticides:

| Formulation Type | Description | Key Advantages |

| Suspension Concentrate (SC) | A stable suspension of the solid active ingredient in water. | Good dispersion, ease of handling, reduced dust exposure.[2][7] |

| Flowable Suspension (FS) | A type of suspension concentrate specifically for seed treatment. | Adheres well to seeds, provides early-season protection.[1] |

| Oil Dispersion (OD) | A suspension of the active ingredient in oil. | Enhanced rainfastness and leaf penetration.[8] |

| Water-Dispersible Granules (WDG) | Granules that disintegrate and disperse in water. | Reduced dust, easy to measure and handle. |

| Microcapsule Formulation | The active ingredient is encapsulated in a polymer shell. | Controlled release, improved stability, and reduced environmental impact.[9][10] |

Experimental Protocols

Preparation of a this compound Suspension Concentrate (SC) Formulation

This protocol outlines the general steps for preparing a laboratory-scale batch of a this compound SC formulation.

Materials:

-

This compound technical grade (active ingredient)

-